2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 3-methyl group, a methylimino group at position 2, and a 4-oxo moiety.
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-6-4-5-7-10(9)16-12(18)8-11-13(19)17(3)14(15-2)20-11/h4-7,11H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUDWNQLWKGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of a thiazolidine derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group may also play a role in binding to active sites, enhancing the compound’s overall efficacy. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in the Thiazolidinone Core
Substituents at Position 2
- Target Compound: Features a methylimino (-N-CH₃) group.
- Analogues: Replace the methylimino with a thioxo (-S) group (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide).
- Compound: Contains a phenylsulfonyl (-SO₂Ph) group at position 3 and a phenylimino (-N-Ph) group at position 2.
Substituents at Position 5
- Target Compound : Bears an N-(2-methylphenyl)acetamide group.
- BF37536 (): Substitutes the 2-methylphenyl with a 4-dimethylaminophenyl group. The dimethylamino (-N(CH₃)₂) group enhances electron donation, possibly improving solubility and receptor affinity .
- Compound : Uses a 5-chloro-2-methylphenyl group. The chloro substituent increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Electronic and Steric Effects
- Methylimino vs. Thioxo (): The methylimino group in the target compound is less polar than the thioxo group, favoring hydrophobic interactions. However, thioxo-containing analogues (e.g., compounds 9–13 in ) show higher yields (53–90%) due to stabilized intermediates during synthesis .
Biological Activity
The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methylimino group and the N-(2-methylphenyl) acetamide moiety contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with thiazolidinone structures often exhibit a range of biological activities, including:
- Anticonvulsant Activity : Thiazolidinones have shown significant anticonvulsant effects in various models. For instance, derivatives with para-halogen substitutions on the phenyl ring were found to enhance activity significantly, with some compounds demonstrating median effective doses (ED50) lower than standard treatments like ethosuximide .
- Anticancer Potential : Thiazolidinone derivatives have been investigated for their anticancer properties. In vitro studies against HepG-2 hepatocellular carcinoma cell lines revealed promising results, with certain compounds exhibiting IC50 values below 2 µg/mL, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhances anticonvulsant activity.
- Methyl Groups : Methyl substituents on the thiazolidinone ring are associated with increased cytotoxicity against cancer cell lines.
- Amino Acid Derivatives : The incorporation of amino acid residues has been shown to modulate both anticonvulsant and anticancer activities .
Anticonvulsant Studies
A study highlighted that thiazolidinone derivatives exhibited significant anticonvulsant action in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For example, a compound similar to our target showed an ED50 of 24.38 mg/kg in MES tests, indicating its potential as a therapeutic agent for seizure disorders .
Anticancer Studies
In another study, novel thiazolidinone derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated an IC50 value of 1.61 µg/mL against HepG-2 cells, outperforming doxorubicin in terms of potency . The SAR analysis indicated that modifications to the thiazolidinone structure could lead to enhanced selectivity and efficacy against specific cancer types.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide?
- Methodology : A two-step synthesis is typical. First, chloroacetyl chloride reacts with aromatic amines (e.g., 2-methylaniline) under cold conditions in chloroform to form 2-chloro-N-substituted acetamide intermediates. The second step involves coupling with a thiazolidinone derivative (e.g., 5-substituted thiazolidinedione) using DMF as a solvent and potassium carbonate as a base. Reaction progress is monitored via TLC, and products are purified via recrystallization .
- Key Data : IR and ¹H NMR are critical for confirming functional groups (e.g., -NH at ~3468 cm⁻¹, -OCH₃ at ~3.8 ppm) and structural integrity. MS data (e.g., m/z 430.2 [M+1]) and elemental analysis validate molecular weight and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and imine (C=N) stretches.
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.9–7.5 ppm) and methyl/methoxy groups.
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if available): Provides 3D structural confirmation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory biological activity data across studies?
- Methodology :
Reproduce assays under standardized conditions : Ensure consistent cell lines (e.g., Wister albino mice for toxicity) and assay protocols (e.g., hypoglycemic activity tests) .
Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on phenyl rings) to correlate structural features with activity .
Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict electronic properties influencing receptor binding .
Q. How can reaction yields be optimized during the synthesis of thiazolidinone-acetamide hybrids?
- Methodology :
- Solvent optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to enhance solubility.
- Catalysis : Introduce mild bases (e.g., triethylamine) or phase-transfer catalysts.
- Temperature control : Gradual heating (e.g., reflux at 60–80°C) improves intermediate coupling .
- Data Analysis : Yield improvements from 50% to >75% have been reported using modified protocols .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADMET prediction : Software like SwissADME or ADMETLab estimates absorption, metabolism, and toxicity.
- Molecular docking : Tools such as AutoDock Vina simulate interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity).
- Reaction path search : ICReDD’s quantum chemical calculations narrow optimal reaction conditions .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodology :
Standardize purification : Use column chromatography instead of recrystallization for higher purity.
Validate instruments : Calibrate NMR and IR spectrometers with reference compounds.
Isolate byproducts : LC-MS or HPLC can identify and quantify impurities (e.g., unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
